cis-beta-Sinensal
CAS No.: 17909-87-4
Cat. No.: VC8020937
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17909-87-4 |
|---|---|
| Molecular Formula | C15H22O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | (2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |
| Standard InChI | InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9-,15-11+ |
| Standard InChI Key | NOPLRNXKHZRXHT-GNESMGCMSA-N |
| Isomeric SMILES | C/C(=C/CCC(=C)C=C)/CC/C=C(\C)/C=O |
| SMILES | CC(=CCCC(=C)C=C)CCC=C(C)C=O |
| Canonical SMILES | CC(=CCCC(=C)C=C)CCC=C(C)C=O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Geometry and Stereochemistry
cis-beta-Sinensal belongs to the sesquiterpene family, featuring a 15-carbon skeleton with a transannular aldehyde group. Its IUPAC name, (2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal, reflects the compound’s stereochemical configuration. The E and Z designations at the 2nd and 6th positions indicate the geometry of the double bonds, which critically influence its conformational stability and intermolecular interactions.
The isomeric SMILES notation, C/C(=C/CCC(=C)C=C)/CC/C=C(\C)/C=O, provides a detailed roadmap of its atomic connectivity. Key structural elements include:
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A central conjugated diene system (C2–C3 and C6–C7).
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A methylidene group (C10) contributing to hydrophobicity.
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An aldehyde terminus (C12) enabling nucleophilic addition reactions.
Table 1: Fundamental Properties of cis-beta-Sinensal
| Property | Value |
|---|---|
| CAS No. | 17909-87-4 |
| Molecular Formula | C₁₅H₂₂O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | (2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |
| SMILES | CC(=CCCC(=C)C=C)CCC=C(C)C=O |
| InChI Key | NOPLRNXKHZRXHT-GNESMGCMSA-N |
Synthesis and Production Methodologies
Industrial and Laboratory Synthesis
While detailed synthetic protocols for cis-beta-Sinensal remain proprietary, its structure suggests feasible routes via terpene cyclization or Wittig olefination. A plausible pathway involves:
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Isoprene Unit Assembly: Condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) to form farnesyl pyrophosphate (FPP).
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Cyclization: Acid-catalyzed cyclization of FPP to generate a bicyclic intermediate.
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Oxidation: Selective oxidation of a terminal methyl group to an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Challenges in synthesis include preserving the cis configuration at critical double bonds and avoiding undesired polymerization during aldehyde formation.
Analytical Characterization
Modern techniques such as GC-MS and ¹³C NMR are indispensable for verifying purity and stereochemistry. The ¹³C NMR spectrum of cis-beta-Sinensal would exhibit distinct signals for:
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Aldehyde carbon: δ ~200 ppm.
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Conjugated diene carbons: δ 120–140 ppm.
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Methylidene group: δ 110–115 ppm.
Chemical Properties and Reactivity
Thermodynamic Stability
The conjugated diene system confers thermodynamic stability through resonance stabilization. Computational studies predict a heat of formation of −45.8 kcal/mol, indicating moderate stability under standard conditions.
Reactivity Profiles
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Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensation reactions (e.g., formation of Schiff bases).
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Diene System: Undergoes Diels-Alder reactions with electron-deficient dienophiles, enabling functionalization.
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Oxidation Sensitivity: The aldehyde moiety is prone to over-oxidation to carboxylic acids under strong oxidizing conditions.
Table 2: Predicted Reactivity of Functional Groups
| Functional Group | Reaction Partner | Product |
|---|---|---|
| Aldehyde | Primary amine | Schiff base |
| Conjugated diene | Maleic anhydride | Diels-Alder adduct |
| Methylidene | Halogens (e.g., Br₂) | Dibrominated derivative |
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